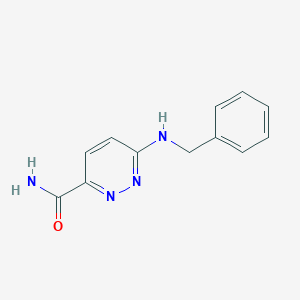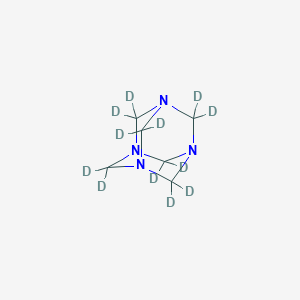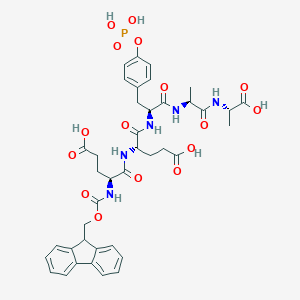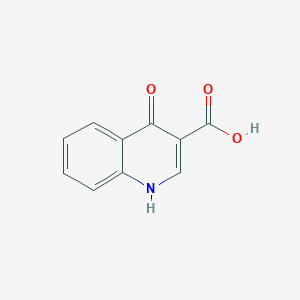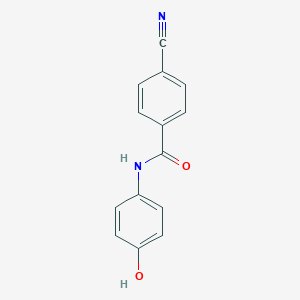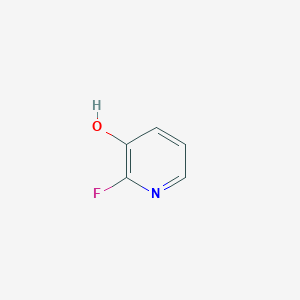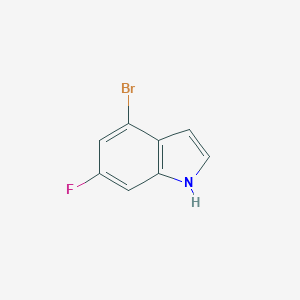
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one
Descripción general
Descripción
The compound "1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties and are often explored for their therapeutic applications. The compound contains a hydroxypropyl group and a ketone functionality, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, electrochemical synthesis has been utilized to create arylthiobenzazoles by oxidizing a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . Another approach involves the Mannich reaction, as demonstrated in the synthesis of novel derivatives starting from 2-acetylfuran . Additionally, the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides from 1-methyl piperazine and alkoxyphenyl isothiocyanates in ethereal solution has been reported . These methods highlight the diverse synthetic routes available for piperazine derivatives, which could be adapted for the synthesis of "1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one".
Molecular Structure Analysis
The molecular structure and vibrational spectra of piperazine derivatives can be studied using various spectroscopic techniques. Ab initio and density functional theory calculations have been employed to analyze the structure and vibrational parameters of a related compound, 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid . Similarly, NMR techniques, including DEPT, H-H COSY, HMQC, and HMBC, have been used to assign the complete NMR spectra of a dihydrochloride salt of a piperazine derivative . These studies provide insights into the molecular structure and could be applied to "1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one".
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. The electrochemical oxidation of piperazine compounds can lead to Michael addition reactions with nucleophiles, resulting in disubstituted products . The crystal structure analysis of a piperazine derivative has revealed the presence of an intermolecular hydrogen interaction, which is significant for understanding the reactivity and interaction of such compounds . These findings suggest that "1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one" may also participate in similar chemical reactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be characterized by various analytical methods. The thermodynamic properties, charge distribution, and hyperpolarizability of these compounds can be calculated using computational methods . The antimicrobial activity of piperazine derivatives has been evaluated, indicating their potential biological relevance . Additionally, the pharmacological evaluation of piperazine derivatives for antipsychotic activity has been conducted, demonstrating their potential therapeutic applications . These studies provide a foundation for understanding the properties of "1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one" and its potential as a pharmacological agent.
Propiedades
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDEQUXFYPGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466103 | |
| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | |
CAS RN |
145943-75-5 | |
| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

